molecular formula C13H10ClN3O3 B14602653 3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine CAS No. 61201-61-4

3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine

Katalognummer: B14602653
CAS-Nummer: 61201-61-4
Molekulargewicht: 291.69 g/mol
InChI-Schlüssel: AWXFIKGXBWNCGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 3-position and a phenoxy group at the 6-position The phenoxy group is further substituted with a nitro group and a prop-2-en-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.

    Substitution Reactions: The chloro group can be introduced via chlorination reactions, while the phenoxy group can be added through nucleophilic aromatic substitution.

    Functional Group Modifications: The nitro group can be introduced through nitration reactions, and the prop-2-en-1-yl group can be added via alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridazine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the chloro and phenoxy groups can influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-6-[4-nitrophenoxy]pyridazine: Lacks the prop-2-en-1-yl group.

    3-Chloro-6-[4-amino-2-(prop-2-en-1-yl)phenoxy]pyridazine: Has an amino group instead of a nitro group.

    3-Chloro-6-[4-nitro-2-(methyl)phenoxy]pyridazine: Has a methyl group instead of a prop-2-en-1-yl group.

Uniqueness

3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine is unique due to the presence of both a nitro group and a prop-2-en-1-yl group on the phenoxy ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

61201-61-4

Molekularformel

C13H10ClN3O3

Molekulargewicht

291.69 g/mol

IUPAC-Name

3-chloro-6-(4-nitro-2-prop-2-enylphenoxy)pyridazine

InChI

InChI=1S/C13H10ClN3O3/c1-2-3-9-8-10(17(18)19)4-5-11(9)20-13-7-6-12(14)15-16-13/h2,4-8H,1,3H2

InChI-Schlüssel

AWXFIKGXBWNCGL-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1=C(C=CC(=C1)[N+](=O)[O-])OC2=NN=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.